molecular formula C9H10O B146604 2'-Methylacetophenone CAS No. 577-16-2

2'-Methylacetophenone

Cat. No. B146604
CAS RN: 577-16-2
M. Wt: 134.17 g/mol
InChI Key: YXWWHNCQZBVZPV-UHFFFAOYSA-N
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Description

2'-Methylacetophenone is a chemical compound that has been the subject of various studies due to its interesting chemical properties and reactions. It is closely related to other compounds such as 2-methylacetophenone, which has been investigated for its photoenolization reactions , and 2-hydroxy-4-methoxyacetophenone, which has been studied for its stable geometry and vibrational frequencies .

Synthesis Analysis

The synthesis of compounds related to 2'-methylacetophenone often involves detailed quantum chemical calculations to optimize the stable geometry of the molecules. For instance, 2-hydroxy-4-methoxyacetophenone's stable geometry was optimized using the DFT/B3LYP method with advanced basis sets, which is a common approach in synthesizing and studying related acetophenones .

Molecular Structure Analysis

The molecular structure of 2-methylacetophenone has been extensively analyzed using ab initio calculations and gas electron diffraction. The compound predominantly exists in a nonplanar conformation, which is significant in understanding its reactivity and interactions . This nonplanar structure is a key factor in the compound's chemical behavior and is also relevant to the study of 2'-methylacetophenone.

Chemical Reactions Analysis

The photoenolization of 2-methylacetophenone has been reinvestigated, providing detailed evidence for the reaction sequence. This process involves the transition from the excited triplet state of the ketone to the enol excited triplet state and eventually to the ground state of the enol and ketone. The reaction yields different isomers and is influenced by the solvent environment .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as 2-hydroxy-4-methoxyacetophenone, have been determined through various methods, including vibrational frequency analysis and NMR. These studies provide insights into the effects of different substituents on the benzene ring and contribute to the understanding of the reactivity and selectivity descriptors of the compounds .

Case Studies

In the context of case studies, 2-methylacetophenone's structure and conformation have been directly proven to be nonplanar through experimental methods, which has implications for its reactivity and the concept of steric inhibition of resonance . Additionally, 2-aminoacetophenone, a related compound, has been analyzed in wine to understand the off-flavor phenomenon and has been quantified using a stable isotope dilution assay . The study of 2'-aminoacetophenone and its complexes with water and neon through rotational spectroscopy has provided precise information on the structure and interactions of the odorant molecule . Lastly, a europium-organic framework has been developed as a sensing material for 2-aminoacetophenone, demonstrating the potential for real-time water quality monitoring .

Scientific Research Applications

Formation Mechanism and Off-Odorant Research

2'-Methylacetophenone has been studied in the context of its formation mechanism and its role as a potential off-odorant. A notable example of this is its formation from citral under acidic aqueous conditions, where 2'-Methylacetophenone is formed alongside other compounds like 4-(2-hydroxy-2-propyl)benzaldehyde. This process involves radical intermediates, which are crucial in understanding the compound's formation and behavior in various conditions (Ueno, Masuda, & Ho, 2004).

Synthesis and Natural Product Identification

The compound has been identified as a component in certain species of ants, pointing to its presence in nature and biological relevance. For instance, 2-hydroxy-6-methylacetophenone, a related compound, was discovered in neotropical ants, highlighting the importance of such compounds in ecological and biological studies (Jones, Blum, & Fales, 1981).

Chemical Behavior and Isomerization Studies

The behavior of 2'-Methylacetophenone molecular ions, especially their isomerization under thermal conditions, has been a subject of study. Such research is essential for understanding the molecular dynamics and stability of this compound under various environmental conditions (Giroldo & Riveros, 2002).

Conformational Analysis and Steric Effects

Investigations into the structure and conformations of 2'-Methylacetophenone have been conducted to understand its steric effects and molecular shape. This includes studies on its nonplanar conformation, which can influence its chemical reactivity and interactions (Hnyk et al., 2010).

Catalytic Applications

Research has explored the use of 2'-Methylacetophenone in catalysis, particularly in reactions involving the addition of aromatic carbon-hydrogen bonds to olefins. This demonstrates its potential application in synthetic chemistry and industrial processes (Kakiuchi et al., 1995).

Antifungal and Acaricidal Properties

Studies on derivatives of 2'-Methylacetophenone have shown promising antifungal and acaricidal activities. This indicates its potential for development into agricultural or pharmaceutical agents, especially in plant protection and pest control (Shi et al., 2016; Oh, Yang, & Lee, 2012).

Safety And Hazards

2’-Methylacetophenone is classified as a combustible liquid . It is harmful in contact with skin or if inhaled . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

There is growing evidence that unique blends that often contain unusual compounds in floral volatile constituents are often employed to secure pollination by deception . Thus, the ability of plants to rapidly evolve new pathways for synthesizing floral volatiles may hold the key to the widespread evolution of deceptive pollination . Therefore, the biosynthesis of these volatile compounds, including 2’-Methylacetophenone, is an intriguing area for future research .

properties

IUPAC Name

1-(2-methylphenyl)ethanone
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InChI

InChI=1S/C9H10O/c1-7-5-3-4-6-9(7)8(2)10/h3-6H,1-2H3
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InChI Key

YXWWHNCQZBVZPV-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1C(=O)C
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Molecular Formula

C9H10O
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DSSTOX Substance ID

DTXSID501015360
Record name 1-(2-Methylphenyl)ethanone
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Molecular Weight

134.17 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Colourless to pale yellow liquid; Nutty coconut aroma
Record name 2-Methylacetophenone
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Boiling Point

214.00 °C. @ 760.00 mm Hg
Record name 2-Methylacetophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Methylacetophenone
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Density

1.023-1.029
Record name 2-Methylacetophenone
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Product Name

2'-Methylacetophenone

CAS RN

577-16-2, 26444-19-9
Record name 2′-Methylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,110
Citations
R Haag, J Wirz, PJ Wagner - Helvetica Chimica Acta, 1977 - Wiley Online Library
… A reinvestigation of 2-methylacetophenone (1) by ns flash photolysis has provided detailed evidence for the … We now report our results from a reinvestigation of 2-methylacetophenone …
Number of citations: 250 onlinelibrary.wiley.com
LMPF Amaral, MAVR da Silva - The Journal of Chemical Thermodynamics, 2013 - Elsevier
… Small [1] studied the photoenolization of 2′-methylacetophenone to clarify the process of … Keto-enol isomerisation of gas-phase 2′-methylacetophenone has been the subject of a …
Number of citations: 13 www.sciencedirect.com
IG Mamedov, MR Bayramov, AE Salamova… - 2015 - nopr.niscpr.res.in
… derivatives of 4hydroxy-2-methylacetophenone. Thiosemicarbazones are used in medicine, … in solution of some thiosemicarbazone derivatives of 4-hydroxy-2-methylacetophenone. …
Number of citations: 14 nopr.niscpr.res.in
D Hnyk, S Samdal, O Exner, DA Wann… - The Journal of …, 2010 - ACS Publications
… shown, for instance, for 2-methylacetophenone in the nonplanar … GED data for 2-methylacetophenone to determine whether the … (3) The most studied example is 2-methylacetophenone, …
Number of citations: 4 pubs.acs.org
K Iida, K Komada, M Saito… - The Journal of Organic …, 1999 - ACS Publications
… the adduct 2 together with 2-methylacetophenone 3 in a ratio … 1 alone gave cleanly 2-methylacetophenone 3. Therefore, … the E-diene, 6b 2-methylacetophenone 3 from 1 was assumed …
Number of citations: 10 pubs.acs.org
MS Oh, JY Yang, HS Lee - Journal of agricultural and food …, 2012 - ACS Publications
… In the vapor phase toxicity bioassay, 2′-methylacetophenone (1.25 μg/cm 2 ) was 8.0 … farinae than benzyl benzoate (7.52 μg/cm 2 ), followed by 2′-methylacetophenone (0.64 μg/cm 2 …
Number of citations: 24 pubs.acs.org
T Ikoma, K Akiyama, S Tero-Kubota… - The Journal of Physical …, 1989 - ACS Publications
Conclusion In this work we have shown the following: The comparison of the resonance Raman spectra (and, in a more restricted way, of the absorption spectra) of the two isomers of …
Number of citations: 27 pubs.acs.org
T Giroldo, JM Riveros - The Journal of Physical Chemistry A, 2002 - ACS Publications
… rate constants reveals that the 2‘-methylacetophenone molecular ion is characterized by a … obtained from other isomeric acetophenones, the 2‘-methylacetophenone M +• ion does not …
Number of citations: 14 pubs.acs.org
T Jaimol, AK Pandey, AP Singh - Journal of Molecular Catalysis A …, 2001 - Elsevier
… It is observed that isomer ratio (4-methylacetophenone/2-methylacetophenone) is influenced by the reaction conditions and type of zeolite used in the reaction. With increasing reaction …
Number of citations: 20 www.sciencedirect.com
H Lutz, E Bréhéret, L Lindqvist - Journal of the Chemical Society …, 1973 - pubs.rsc.org
… (curves I and 4) peak at the same wavelength as the triplet absorption of 3-methylacetophenone, we assign these spectra to the triplet state of 2-methylacetophenone. The shoulder at …
Number of citations: 29 pubs.rsc.org

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